molecular formula C6H6N2O3 B1197491 3-(1H-imidazol-5-yl)-2-oxopropanoic acid CAS No. 2504-83-8

3-(1H-imidazol-5-yl)-2-oxopropanoic acid

Cat. No.: B1197491
CAS No.: 2504-83-8
M. Wt: 154.12 g/mol
InChI Key: JEJNWEREQWMOHB-UHFFFAOYSA-N
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Description

3-(1H-imidazol-5-yl)-2-oxopropanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazole derivatives, including 3-(1H-imidazol-5-yl)-2-oxopropanoic acid, typically involves the cyclization of appropriate precursors. One common method is the reaction of glyoxal with ammonia, which forms the imidazole ring . Other methods include the use of α-azido chalcones, aryl aldehydes, and anilines in the presence of catalysts like erbium triflate .

Industrial Production Methods: Industrial production of imidazole derivatives often employs multi-component reactions that allow for the efficient synthesis of highly substituted imidazole derivatives. These reactions are conducted under controlled conditions to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3-(1H-imidazol-5-yl)-2-oxopropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce variously substituted imidazole derivatives .

Scientific Research Applications

3-(1H-imidazol-5-yl)-2-oxopropanoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-5-yl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. It can also interact with biological macromolecules, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3-(1H-imidazol-5-yl)-2-oxopropanoic acid is unique due to its specific structure and the presence of both an imidazole ring and a keto group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .

Properties

IUPAC Name

3-(1H-imidazol-5-yl)-2-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c9-5(6(10)11)1-4-2-7-3-8-4/h2-3H,1H2,(H,7,8)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJNWEREQWMOHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274284
Record name 3-(1H-imidazol-5-yl)-2-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2504-83-8
Record name α-Oxo-1H-imidazole-5-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2504-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-imidazol-5-yl)-2-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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